Cas no 404366-59-2 (5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate)

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate structure
404366-59-2 structure
Product name:5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate
CAS No:404366-59-2
MF:C8H4NO4PClBr-2.2[Na+]
Molecular Weight:370.43206
MDL:MFCD05662349
CID:325972
PubChem ID:21189358

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate 化学的及び物理的性質

名前と識別子

    • 1H-Indol-3-ol,5-bromo-6-chloro-, dihydrogen phosphate (ester), disodium salt (9CI)
    • 5-BROMO-6-CHLORO-3-INDOXYL PHOSPHATE, DISODIUM SALT TRIHYDRATE
    • Magenta-Phos
    • 5-BROMO-6-CHLORO-3-INDOLYL PHOSPHATE DISODIUM SALT
    • 5-Bromo-6-chloro-3-indolyl phosphate disodium salt monohydrate
    • 5-BROMO-6-CHLORO-3-INDOXYL PHOSPHATE DISODIUM SALT 1-HYDRATE
    • 5-BROMO-6-CHLORO-3-INDOXYL PHOSPHATE DISODIUM SALT 3-HYDRATE
    • A873339
    • B-7452
    • 5-Bromo-6-chloro-3-indoxyl phosphate, disodium salt monohydrate
    • MFCD01311741
    • disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate
    • CS-0157291
    • DISODIUM 5-BROMO-6-CHLORO-1H-INDOL-3-YL PHOSPHATE
    • 404366-59-2
    • AKOS025395902
    • AS-71482
    • SCHEMBL1921362
    • Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate
    • FD10436
    • Disodium (5-bromo-6-chloro-1H-indol-3-yl) phosphate
    • 5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate
    • MDL: MFCD05662349
    • インチ: InChI=1S/C8H6BrClNO4P.2Na/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2
    • InChIKey: YSYZSUYFGCLJJB-UHFFFAOYSA-L
    • SMILES: C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+]

計算された属性

  • 精确分子量: 368.85500
  • 同位素质量: 368.855
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 303
  • 共价键单元数量: 3
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.2A^2

じっけんとくせい

  • ゆうかいてん: N/A℃
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • PSA: 98.02000
  • LogP: 3.93170
  • じょうきあつ: No data available

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate Security Information

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate 税関データ

  • 税関コード:29339900

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A725922-250mg
Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate
404366-59-2 95%
250mg
$63.0 2025-02-21
SHENG KE LU SI SHENG WU JI SHU
sc-284564A-250 mg
5-Bromo-6-chloro-3-indoxyl phosphate, disodium salt monohydrate,
404366-59-2
250MG
¥1,745.00 2023-07-11
Ambeed
A725922-100mg
Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate
404366-59-2 95%
100mg
$37.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S46510-5g
Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate
404366-59-2 95%
5g
¥2651.0 2024-07-19
TRC
B683175-100mg
5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate
404366-59-2
100mg
$ 144.00 2023-04-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S932903-100mg
Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate
404366-59-2 95%
100mg
¥169.20 2022-08-31
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BBM0779-500mg
5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate
404366-59-2 ≥98%
500mg
¥1300元 2023-09-15
Chemenu
CM147669-5g
Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate
404366-59-2 95%
5g
$*** 2023-03-31
Apollo Scientific
BIB1419-5g
5-Bromo-6-chloro-3-indolyl phosphate disodium salt
404366-59-2
5g
£320.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-284564-100 mg
5-Bromo-6-chloro-3-indoxyl phosphate, disodium salt monohydrate,
404366-59-2
100MG
¥737.00 2023-07-11

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate 関連文献

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrateに関する追加情報

Introduction to 5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate (CAS No. 404366-59-2)

5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate, identified by its CAS number 404366-59-2, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of indoxyl derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both bromo and chloro substituents on the indoxyl backbone enhances its reactivity and makes it a valuable intermediate in synthesizing more complex molecules.

The< strong>Disodium Salt Monohydrate form of this compound indicates that it is stabilized in a sodium salt configuration, which improves its solubility in aqueous solutions. This solubility profile is particularly advantageous for pharmaceutical applications, where bioavailability and formulation stability are critical factors. The monohydrate designation signifies that the compound crystallizes with one water molecule per formula unit, further influencing its physical properties and handling characteristics.

In recent years, there has been a growing interest in indoxyl derivatives due to their< strong>pharmacological potential. Indoxyl itself is a metabolite of tryptophan and has been implicated in various physiological processes. The introduction of halogen atoms such as bromine and chlorine introduces additional functional groups that can be selectively modified, allowing chemists to tailor the compound's properties for specific applications.

One of the most compelling aspects of 5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its role in designing inhibitors for enzymes involved in metabolic pathways relevant to cancer and inflammation.

The< strong>phosphate moiety attached to the indoxyl ring adds another layer of functionality, enabling further chemical modifications through phosphorylation reactions. This makes the compound particularly useful in the development of prodrugs or conjugates that require controlled release mechanisms. The disodium salt form ensures that the phosphate group is readily available for such transformations, enhancing synthetic efficiency.

Recent advancements in drug discovery have highlighted the importance of< strong>structure-activity relationships (SAR) in optimizing lead compounds. The halogenated indoxyl derivatives, including 5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate, have been extensively studied to understand how substituent effects influence biological activity. Computational modeling and high-throughput screening techniques have been employed to identify promising candidates for further development.

The< strong>solubility and stability of this compound make it an attractive candidate for formulation into various dosage forms. Pharmaceutical companies are exploring its potential as an active pharmaceutical ingredient (API) in oral solids, injectables, and even topical preparations. The monohydrate form contributes to improved shelf-life and compatibility with excipients commonly used in drug formulations.

In addition to its pharmaceutical applications, this compound has shown promise in< strong>biomedical research. Its ability to interact with biological targets makes it a valuable tool for studying enzyme mechanisms and developing diagnostic probes. Researchers have utilized it as a substrate or inhibitor in enzymatic assays, providing insights into metabolic pathways and disease biomarkers.

The< strong>cocrystallization properties of 5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate have also been explored, as cocrystals can offer improved pharmacokinetic profiles compared to traditional APIs. By forming stable cocrystals with other compounds, this molecule can enhance dissolution rates or modify release kinetics, making it a versatile candidate for advanced drug delivery systems.

The synthesis of< strong>halogenated indoxyl derivatives typically involves multi-step organic reactions, often starting from commercially available indole precursors. The introduction of bromo and chloro groups requires careful control of reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and improving scalability for industrial applications.

The< strong>bioavailability concerns associated with many indole-based drugs have driven research into improving their absorption and distribution within the body. By modifying the structure with halogen atoms and optimizing salt forms like disodium monohydrate, scientists aim to enhance these properties. This approach has led to several candidates entering clinical trials for various therapeutic indications.

In conclusion, 5-Bromo-6-chloro-3-indoxyl Phosphate, Disodium Salt Monohydrate (CAS No. 404366-59-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, solubility profile, and reactivity make it a valuable intermediate for synthesizing novel therapeutic agents. As research continues to uncover new applications for halogenated indoxyl derivatives, this compound is poised to play a crucial role in addressing unmet medical needs.

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